Cas no 1496718-23-0 (ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine)
![ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine structure](https://www.kuujia.com/scimg/cas/1496718-23-0x500.png)
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanemethanamine, N-ethyl-4-(1-methylethyl)-
- ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine
-
- Inchi: 1S/C12H25N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h10-13H,4-9H2,1-3H3
- InChI Key: FBZDNAVPVFCEDQ-UHFFFAOYSA-N
- SMILES: C1(CNCC)CCC(C(C)C)CC1
Experimental Properties
- Density: 0.827±0.06 g/cm3(Predicted)
- Boiling Point: 238.1±8.0 °C(Predicted)
- pka: 10.62±0.10(Predicted)
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E289276-500mg |
Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 500mg |
$ 455.00 | 2022-06-05 | ||
TRC | E289276-1g |
Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 1g |
$ 705.00 | 2022-06-05 | ||
Life Chemicals | F1911-1766-1g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 1g |
$498.0 | 2023-09-06 | |
Life Chemicals | F1911-1766-10g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 10g |
$2092.0 | 2023-09-06 | |
Life Chemicals | F1911-1766-2.5g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 2.5g |
$996.0 | 2023-09-06 | |
Life Chemicals | F1911-1766-0.5g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 0.5g |
$473.0 | 2023-09-06 | |
Life Chemicals | F1911-1766-5g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 5g |
$1494.0 | 2023-09-06 | |
Life Chemicals | F1911-1766-0.25g |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 95%+ | 0.25g |
$449.0 | 2023-09-06 | |
TRC | E289276-100mg |
Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine |
1496718-23-0 | 100mg |
$ 115.00 | 2022-06-05 |
ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine Related Literature
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
Additional information on ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine
Research Brief on Ethyl({[4-(Propan-2-yl)cyclohexyl]methyl})amine (CAS: 1496718-23-0) in Chemical Biology and Pharmaceutical Applications
Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine (CAS: 1496718-23-0) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexylmethylamine scaffold with an isopropyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.
The synthesis of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine involves a multi-step process that includes the functionalization of the cyclohexyl ring and subsequent amine formation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for further research. The compound's structural features, including its lipophilic cyclohexyl group and the basic amine functionality, suggest its potential for crossing biological membranes and interacting with various biological targets.
Pharmacological studies have revealed that ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine exhibits moderate affinity for certain G-protein coupled receptors (GPCRs), particularly those involved in neurological disorders. Preliminary in vitro assays indicate that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression, anxiety, and neurodegenerative diseases. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
In addition to its potential neurological applications, recent research has explored the use of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine as a building block for more complex pharmaceutical agents. Its structural versatility allows for various modifications, enabling the development of derivatives with enhanced pharmacological properties. Several research groups have reported the successful incorporation of this amine into larger molecular frameworks, yielding compounds with improved target specificity and reduced off-target effects.
The pharmacokinetic properties of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine have also been investigated in recent studies. The compound demonstrates favorable absorption characteristics and reasonable metabolic stability, although its clearance rate may require optimization for therapeutic applications. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could improve these pharmacokinetic parameters while maintaining or enhancing the compound's biological activity.
From a toxicological perspective, preliminary assessments of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine have shown acceptable safety margins in cellular models. However, comprehensive toxicology studies in animal models are still needed to fully evaluate its potential for clinical development. Researchers are particularly interested in understanding the compound's potential for off-target effects and its metabolic fate in biological systems.
The commercial potential of ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine is currently being evaluated by several pharmaceutical companies. Its unique structural features and promising biological activity make it an attractive candidate for further development. Patent applications covering its synthesis and therapeutic applications have recently been filed, indicating growing interest in this compound from both academic and industrial sectors.
In conclusion, ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine (CAS: 1496718-23-0) represents an exciting area of research in chemical biology and pharmaceutical science. While significant progress has been made in understanding its properties and potential applications, further research is needed to fully realize its therapeutic potential. Continued investigation into its mechanism of action, optimization of its pharmacological profile, and evaluation of its safety will be critical for determining its future in drug development.
1496718-23-0 (ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine) Related Products
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)



